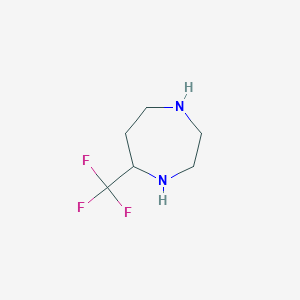

5-(Trifluoromethyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Trifluoromethyl)-1,4-diazepane is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . Various methods exist to introduce this functionality . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group lowers the basicity of compounds like trifluoroethanol . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical and Chemical Properties Analysis

The trifluoromethyl group has unique physical and chemical properties. It has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group lowers the basicity of compounds like trifluoroethanol .Scientific Research Applications

Synthesis Techniques and Characterization

Microwave-Assisted Synthesis : A novel and efficient access to 1,4-diazepane derivatives, including 5-(trifluoromethyl)-1,4-diazepane, has been achieved via microwave-assisted synthesis. This method rapidly produces 7-substituted-1,4-diazepin-5-ones in good yields. Catalytic reduction of these compounds yields 1,4-diazepanes, demonstrating the versatility of this approach in synthesizing such compounds (Wlodarczyk et al., 2007).

Synthesis and NMR Characterization : Another study focused on synthesizing a series of 1,4-diazepanes, including derivatives like this compound. These compounds were characterized using techniques like 1H and 13C NMR spectroscopy, IR spectroscopy, and mass spectrometry, providing detailed insights into their molecular structure (Moser & Vaughan, 2004).

Synthesis of N-Pyrrolyl(furanyl)-Substituted Compounds : The synthetic potential of certain ketones toward the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes has been explored. This method yielded several compounds, including this compound derivatives, with high chemo- and regioselectivity (Mittersteiner et al., 2019).

Domino Process Synthesis : A domino process involving the in situ generation of an aza-Nazarov reagent has been used for the synthesis of 1,4-diazepanes. This method, starting from simple materials like 1,2-diamines, showcases an efficient route to create 1,4-diazepane structures (Maiti et al., 2020).

Applications in Molecular Structures and Complexes

Crystal Structure Analysis : In a study synthesizing novel heterocycles, a compound containing the 1,4-diazepane structure was obtained and analyzed through crystallography. This research provides valuable insights into the molecular structure and potential applications of 1,4-diazepanes in various fields (Dutta et al., 2012).

Formation of Metal Complexes : Research has been conducted on the preparation of diazepane amine alcohols and their complexes with nickel(II) and copper(II). The study includes the structure of a specific nickel(II) perchlorate complex, providing insights into the applications of 1,4-diazepanes in coordination chemistry (Morgan et al., 1983).

Catalysis in Olefin Epoxidation : Manganese(III) complexes of 1,4-diazepane ligands have been studied for their catalytic ability in olefin epoxidation. The research sheds light on the effect of Lewis basicity of ligands on reactivity, highlighting the role of 1,4-diazepanes in catalysis (Sankaralingam & Palaniandavar, 2014).

Additional Applications

Solid-Phase Organic Synthesis : The solid-phase organic synthesis of chiral, non-racemic 1,4-diazepanes has been achieved, demonstrating high σ1 receptor affinity. This indicates potential applications in the field of pharmaceuticals and drug discovery (Fanter et al., 2018).

Amphoteric Diamination of Allenes : A novel method for the synthesis of saturated 1,4-diazo heterocycles, including this compound, has been developed using an amphoteric diamination strategy. This efficient method features high functional group tolerance and scalability, useful in therapeutic development (Ye et al., 2018).

Synthesis and Docking Studies : The synthesis and docking studies of 1,4-diazepine derivatives, including this compound, reveal their potential as drug molecules, with the capability to inhibit at the active site of target proteins (Velusamy et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(trifluoromethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h5,10-11H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWVFBNFNPVYAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087800-67-6 |

Source

|

| Record name | 5-(trifluoromethyl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607592.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2607605.png)

![2-(4-methylpiperazin-1-yl)-N-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)acetamide hydrochloride](/img/structure/B2607606.png)

![1-[(3-Nitrophenyl)methyl]azepane](/img/structure/B2607607.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2607608.png)